

# Application Notes and Protocols for the Synthesis of DOTA-Tyr-Lys-DOTA

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## Compound of Interest

Compound Name: DOTA-Tyr-Lys-DOTA

Cat. No.: B12374873

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The bifunctional chelator **DOTA-Tyr-Lys-DOTA** is a molecule designed for applications in nuclear medicine, particularly for the development of radiopharmaceuticals for imaging and therapy. This molecule consists of a Tyrosine-Lysine (Tyr-Lys) dipeptide scaffold, with two DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycles attached. One DOTA molecule is conjugated to the N-terminal amine of tyrosine, while the second is attached to the epsilon-amine of the lysine side chain. This structure allows for the stable chelation of radiometals, such as Gallium-68 or Lutetium-177, while the peptide backbone can be part of a larger targeting vector, such as a peptide or antibody, directed at specific biological targets. This document provides a detailed, step-by-step protocol for the solid-phase synthesis of **DOTA-Tyr-Lys-DOTA**.

## Experimental Protocols

This synthesis protocol utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Materials:

- Rink Amide MBHA resin
- Fmoc-Lys(Dde)-OH

- Fmoc-Tyr(tBu)-OH
- DOTA-tris(tBu)-ester
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 2% Hydrazine in DMF
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Acetonitrile (ACN)
- Water (H<sub>2</sub>O)
- Diethyl ether

Equipment:

- Automated or manual peptide synthesizer
- Reaction vessel
- HPLC system for purification
- Mass spectrometer for characterization
- Lyophilizer

## Step 1: Resin Preparation and First Amino Acid Coupling

- **Resin Swelling:** Swell Rink Amide MBHA resin in DMF for 30 minutes.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
- **Washing:** Wash the resin thoroughly with DMF and DCM.
- **First Amino Acid Coupling:** Couple Fmoc-Lys(Dde)-OH to the deprotected resin using DIC and OxymaPure as coupling reagents in DMF. The reaction is typically complete in 2 hours.
- **Washing:** Wash the resin with DMF and DCM to remove excess reagents.

## Step 2: Second Amino Acid Coupling

- **Fmoc Deprotection:** Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes.
- **Washing:** Wash the resin with DMF and DCM.
- **Second Amino Acid Coupling:** Couple Fmoc-Tyr(tBu)-OH to the deprotected lysine using DIC and OxymaPure in DMF for 2 hours.
- **Washing:** Wash the resin with DMF and DCM.

## Step 3: N-Terminal DOTA Conjugation

- **Fmoc Deprotection:** Remove the Fmoc group from the N-terminal tyrosine with 20% piperidine in DMF for 20 minutes.
- **Washing:** Wash the resin with DMF and DCM.
- **DOTA Coupling:** Couple DOTA-tris(tBu)-ester to the N-terminus using DIC and OxymaPure in DMF. This reaction is typically left to proceed overnight to ensure complete coupling.
- **Washing:** Wash the resin with DMF and DCM.

## Step 4: Lysine Side-Chain DOTA Conjugation

- **Dde Deprotection:** Selectively remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine in DMF for 10 minutes (repeat twice).
- **Washing:** Wash the resin with DMF and DCM.
- **DOTA Coupling:** Couple DOTA-tris(tBu)-ester to the deprotected lysine side chain using DIC and OxymaPure in DMF overnight.
- **Washing:** Wash the resin with DMF and DCM.

## Step 5: Cleavage and Global Deprotection

- **Resin Drying:** Dry the resin under vacuum.
- **Cleavage Cocktail:** Prepare a cleavage cocktail of TFA/TIS/H<sub>2</sub>O/DTT (92.5:2.5:2.5:2.5).
- **Cleavage Reaction:** Treat the resin with the cleavage cocktail for 3-4 hours at room temperature. This will cleave the peptide from the resin and remove the tBu and Pbf protecting groups.
- **Product Precipitation:** Precipitate the crude peptide by adding cold diethyl ether.
- **Centrifugation and Washing:** Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
- **Drying:** Dry the crude peptide under vacuum.

## Step 6: Purification and Characterization

- **Purification:** Purify the crude **DOTA-Tyr-Lys-DOTA** by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- **Characterization:** Confirm the identity and purity of the final product using analytical RP-HPLC and characterize by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.
- **Lyophilization:** Lyophilize the pure fractions to obtain the final product as a white powder.

## Data Presentation

Parameter	Value	Notes
Starting Resin	Rink Amide MBHA	100-200 mesh, 0.5-0.8 mmol/g loading
Amino Acid Equivalents	4 eq	Relative to resin loading
Coupling Reagent Equivalents	4 eq (DIC), 4 eq (OxymaPure)	Relative to resin loading
DOTA-tris(tBu)-ester Equivalents	2 eq	Relative to resin loading
Fmoc Deprotection Time	20 min	Using 20% piperidine in DMF
Dde Deprotection Time	2 x 10 min	Using 2% hydrazine in DMF
Cleavage Time	3-4 hours	Using TFA/TIS/H <sub>2</sub> O/DTT cocktail
Expected Final Yield	30-50%	After purification
Purity (by HPLC)	>95%	
Expected Mass (Monoisotopic)	C <sub>63</sub> H <sub>105</sub> N <sub>13</sub> O <sub>20</sub>	Calculated: 1420.76 g/mol

## Mandatory Visualization



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Caption: Synthetic workflow for **DOTA-Tyr-Lys-DOTA**.

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